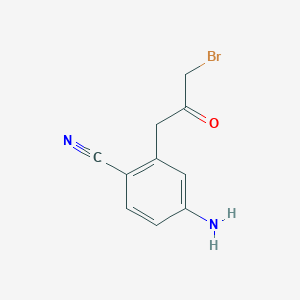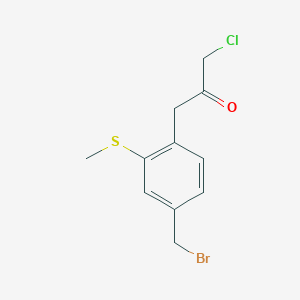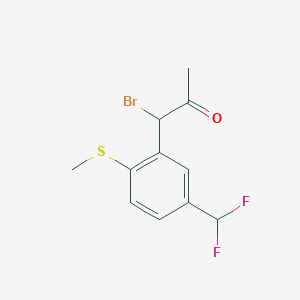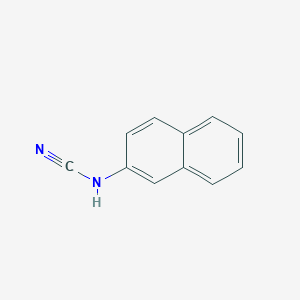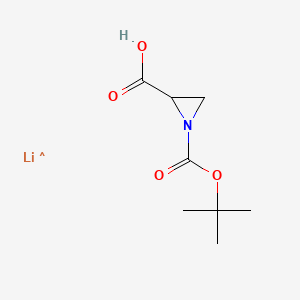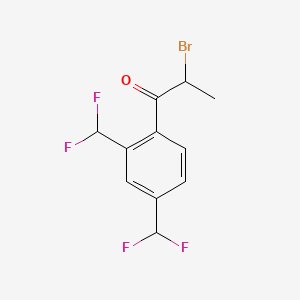
1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of difluoromethyl groups and a bromine atom attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves the introduction of difluoromethyl groups onto a phenyl ring followed by bromination. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl groups onto the phenyl ring. This is followed by a bromination reaction to attach the bromine atom to the propanone moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and bromination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Applications De Recherche Scientifique
1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl groups and bromine atom contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and potentially lead to therapeutic effects .
Comparaison Avec Des Composés Similaires
Phenol,2,4-Bis(1,1-Dimethylethyl): Known for its antibacterial activity and used in similar applications.
Other Difluoromethylated Compounds: These compounds share similar chemical properties and reactivity patterns.
Uniqueness: 1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is unique due to the specific arrangement of difluoromethyl groups and the bromine atom, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9BrF4O |
|---|---|
Poids moléculaire |
313.09 g/mol |
Nom IUPAC |
1-[2,4-bis(difluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O/c1-5(12)9(17)7-3-2-6(10(13)14)4-8(7)11(15)16/h2-5,10-11H,1H3 |
Clé InChI |
JNMSCXBBDFPELZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=C(C=C1)C(F)F)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



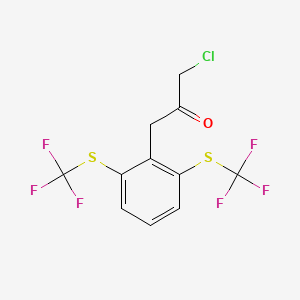
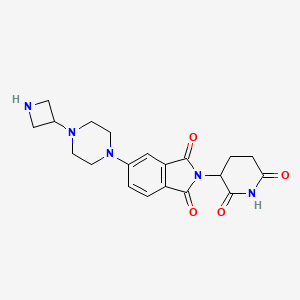
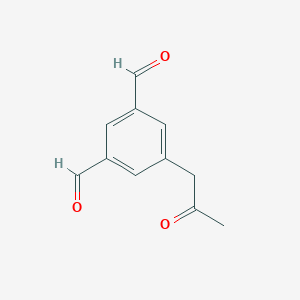
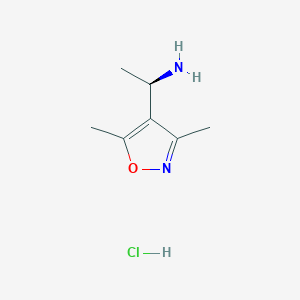
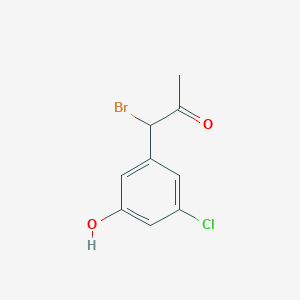
![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)
